molecular formula C17H19N5O2 B6139337 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B6139337
M. Wt: 325.4 g/mol
InChI Key: IGYIKSLOXVQOIH-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic molecule that features both purine and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoquinoline moiety, followed by the introduction of the purine ring system. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the two moieties under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine or isoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-15-14(16(23)21(2)17(20)24)18-13(19-15)10-22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIKSLOXVQOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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